Ethyl 3-oxo-2-(phenylhydrazono)butanoate
CAS No.: 60083-22-9
Cat. No.: VC2901242
Molecular Formula: C12H14N2O3
Molecular Weight: 234.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 60083-22-9 |
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Molecular Formula | C12H14N2O3 |
Molecular Weight | 234.25 g/mol |
IUPAC Name | ethyl (Z)-3-hydroxy-2-phenyldiazenylbut-2-enoate |
Standard InChI | InChI=1S/C12H14N2O3/c1-3-17-12(16)11(9(2)15)14-13-10-7-5-4-6-8-10/h4-8,15H,3H2,1-2H3/b11-9-,14-13? |
Standard InChI Key | WGMOYLSNEVXNJG-ALCKFIOESA-N |
Isomeric SMILES | CCOC(=O)/C(=C(\C)/O)/N=NC1=CC=CC=C1 |
SMILES | CCOC(=O)C(=C(C)O)N=NC1=CC=CC=C1 |
Canonical SMILES | CCOC(=O)C(=C(C)O)N=NC1=CC=CC=C1 |
Introduction
Chemical Structure and Properties
Ethyl 3-oxo-2-(phenylhydrazono)butanoate is characterized by a β-ketoester backbone with a phenylhydrazone substituent. Its molecular structure includes a conjugated system formed by the ketone and hydrazone moieties, contributing to its reactivity and applications in organic synthesis and medicinal chemistry.
Physical and Chemical Properties
This compound has a molecular weight of 234.25 g/mol and is also known by its IUPAC name ethyl (Z)-3-hydroxy-2-phenyldiazenylbut-2-enoate. The compound exhibits important structural features including:
Property | Value | Source |
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Molecular Formula | C12H14N2O3 | |
Molecular Weight | 234.25 g/mol | |
Boiling Point | 322.2±44.0 °C (Predicted) | |
Density | 1.05±0.1 g/cm3 (Predicted) | |
pKa | 15.72±0.10 (Predicted) |
Structural Characteristics
The compound exhibits keto-enol tautomerism, stabilized by intramolecular hydrogen bonding (N–H···O). This tautomerism plays a significant role in its reactivity and chemical behavior, particularly in condensation reactions. The presence of multiple functional groups—including the ester, ketone, and hydrazone moieties—contributes to its versatility in various chemical transformations.
Synthesis Methods
Standard Synthetic Routes
Ethyl 3-oxo-2-(phenylhydrazono)butanoate can be synthesized through several methods, with the most common approach involving the reaction of ethyl acetoacetate with phenylhydrazine. The typical synthesis process includes several key steps:
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Preparation of Diazonium Salt: Aniline is treated with hydrogen chloride and sodium nitrite in water at -5 to 20°C for approximately 0.5 hours to form a diazonium salt .
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Coupling Reaction: The diazonium salt is then reacted with ethyl acetoacetate in the presence of sodium acetate in an ethanol/water mixture at 0°C for about 2 hours .
This synthetic route typically yields the product with approximately 95% efficiency, making it a practical and efficient method for laboratory and industrial-scale production .
Alternative Synthesis Methods
A more direct approach involves:
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Mixing: Ethyl acetoacetate is mixed with phenylhydrazine in a suitable solvent, such as ethanol.
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Heating: The mixture is heated under reflux conditions to facilitate the reaction.
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Isolation: The product is then isolated by cooling the reaction mixture and filtering the precipitate.
Chemical Reactions and Mechanisms
Types of Reactions
Ethyl 3-oxo-2-(phenylhydrazono)butanoate participates in various chemical reactions that exploit its unique structural features:
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Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
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Reduction Reactions: Reduction reactions can convert the phenylhydrazono group to other functional groups. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed for these transformations.
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Substitution Reactions: The compound can participate in substitution reactions where one functional group is replaced by another. Various nucleophiles and electrophiles can be used depending on the desired product.
Mechanistic Insights
The reactivity of ethyl 3-oxo-2-(phenylhydrazono)butanoate is largely influenced by the presence of both electrophilic and nucleophilic sites within its structure. The carbonyl group serves as an electrophilic center, while the hydrazone moiety can act as a nucleophile in certain reactions. This dual reactivity makes the compound particularly versatile in organic synthesis.
Biological Activities and Medicinal Applications
Antimicrobial Properties
Research indicates that ethyl 3-oxo-2-(phenylhydrazono)butanoate exhibits antimicrobial activity against various pathogens. This property makes it a potential candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.
Anticancer Activity
Preliminary investigations suggest that this compound may inhibit cancer cell proliferation through modulation of specific biological pathways. The exact mechanisms of this anticancer activity remain an active area of research, with studies focusing on structure-activity relationships to enhance potency and selectivity.
Enzyme Inhibition
The compound has been identified as a new class of sortase A inhibitors. Sortase A enzymes are critical for bacterial virulence, making them important targets for developing novel antibacterial agents. This finding highlights the potential role of ethyl 3-oxo-2-(phenylhydrazono)butanoate in drug development for infectious diseases.
Applications in Organic Synthesis
Heterocyclic Compound Synthesis
Ethyl 3-oxo-2-(phenylhydrazono)butanoate serves as a crucial building block in the synthesis of various heterocyclic compounds. Its ability to undergo cyclocondensation reactions makes it particularly valuable for creating complex molecular structures. Examples include:
Compound Type | Reaction Type | Product Example |
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Heterocycles | Condensation with thiosemicarbazide | Thiazolyl-pyrazole derivatives |
Cinnolines | Reaction with ethyl cyanoacetate | Ethyl 6-(4-nitrophenyl)-2-oxo-2,6-dihydropyrido[3,2–c]cinnoline-3-carboxylate |
Pyrazolones | Cyclocondensation | Various substituted pyrazolones |
Formazans | Coupling reactions | Substituted formazan derivatives |
These heterocyclic compounds have numerous applications in medicinal chemistry, material science, and other fields, emphasizing the importance of ethyl 3-oxo-2-(phenylhydrazono)butanoate as a synthetic intermediate.
Industrial Applications
Dyes and Pigments Production
Derivatives of ethyl 3-oxo-2-(phenylhydrazono)butanoate are utilized in the synthesis of dyes and pigments due to their colorful properties. The conjugated system in the molecule provides the basis for chromophore development, making these compounds valuable in the colorant industry.
Pharmaceutical Intermediates
Given its biological activities and versatile reactivity, ethyl 3-oxo-2-(phenylhydrazono)butanoate serves as an important intermediate in pharmaceutical synthesis. It can be transformed into various bioactive compounds with potential therapeutic applications, particularly in the development of treatments for bacterial infections and cancer.
Analytical Techniques for Characterization
Several analytical techniques are employed for the characterization and quality control of ethyl 3-oxo-2-(phenylhydrazono)butanoate:
Spectroscopic Methods
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NMR Spectroscopy: This technique identifies proton environments (e.g., hydrazone NH at δ 10–12 ppm) and carbon signals for carbonyl groups, providing detailed structural information.
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IR Spectroscopy: IR analysis detects characteristic C=O stretches (~1710 cm−1) and N–H vibrations (~3200 cm−1), confirming the presence of key functional groups.
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Mass Spectrometry: This method validates molecular ions and fragmentation patterns, confirming the molecular weight and structure of the compound.
X-ray Crystallography
X-ray crystallography resolves the crystal structure of the compound, confirming intramolecular hydrogen bonding (e.g., N–H···O) and planar geometry. This technique provides the most definitive evidence of the three-dimensional arrangement of atoms in the molecule.
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Various structural analogues of ethyl 3-oxo-2-(phenylhydrazono)butanoate have been synthesized and studied to understand structure-activity relationships:
Structural Feature | Effect on Properties | Effect on Activity |
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Chlorine substituents (e.g., 4-chloro derivatives) | Enhanced electrophilicity and crystallinity | Modified biological activity |
Sulfamoyl groups | Improved solubility | Enhanced biological activity |
Ester group variations (e.g., allyl vs. ethyl) | Higher volatility for allyl esters | Varied pharmacokinetic properties |
These comparisons provide valuable insights for the rational design of new derivatives with optimized properties for specific applications.
Future Research Directions
Research on ethyl 3-oxo-2-(phenylhydrazono)butanoate continues to evolve in several directions:
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Structure-Activity Relationship Studies: Further investigation of how structural modifications affect biological activity could lead to more potent and selective compounds for therapeutic applications.
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Novel Synthetic Applications: Exploration of new reaction pathways and catalytic methods for utilizing this compound in the synthesis of complex molecules.
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Green Chemistry Approaches: Development of more environmentally friendly synthesis methods with reduced waste and energy consumption.
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Advanced Formulation Strategies: Research on formulation techniques to enhance the stability and bioavailability of this compound and its derivatives in pharmaceutical applications.
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